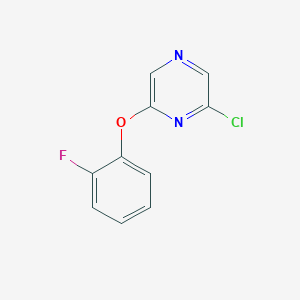

2-Chloro-6-(2-fluorophenyl-oxy)-pyrazine

Description

2-Chloro-6-(2-fluorophenyl-oxy)-pyrazine is a halogenated pyrazine derivative characterized by a chlorine atom at position 2 and a 2-fluorophenoxy group at position 6 of the pyrazine ring. Pyrazines are nitrogen-containing heterocycles widely studied for their pharmacological and industrial applications, including antimicrobial, anticancer, and flavor-enhancing properties .

Properties

Molecular Formula |

C10H6ClFN2O |

|---|---|

Molecular Weight |

224.62 g/mol |

IUPAC Name |

2-chloro-6-(2-fluorophenoxy)pyrazine |

InChI |

InChI=1S/C10H6ClFN2O/c11-9-5-13-6-10(14-9)15-8-4-2-1-3-7(8)12/h1-6H |

InChI Key |

ZLTHRIRTKUZAHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CN=CC(=N2)Cl)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of pyrazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrazine Derivatives

| Compound Name | Substituents (Positions) | Key Properties/Applications | References |

|---|---|---|---|

| 2-Chloro-6-(2-fluorophenyl-oxy)-pyrazine | Cl (2), 2-fluorophenoxy (6) | Anticipated antimicrobial activity | [2], [21] |

| 2-Chloro-6-(1-pyrrolidinyl)pyrazine | Cl (2), pyrrolidinyl (6) | Intermediate for bioactive compounds | [15] |

| 2-Chloro-6-(trifluoromethoxy-phenyl)pyrazine | Cl (2), 3-(CF3O)phenoxy (6) | High lipophilicity, drug discovery | [16] |

| (E)-2-Chloro-6-(4-(difluoromethoxy)benzylidene-hydrazinyl)pyrazine | Cl (2), hydrazinyl-difluoromethoxy (6) | Antimycobacterial activity | [2], [21] |

| 6-Chloro-2-(piperazinyl)pyrazine HCl | Cl (6), piperazinyl (2) | Sodium channel modulation | [22] |

Key Observations:

- Electron-Withdrawing Groups (EWGs): Chlorine at position 2 increases reactivity for further functionalization, as seen in , where hydrazine derivatives are synthesized via condensation .

- Lipophilicity: The 2-fluorophenoxy group enhances membrane permeability compared to simpler alkyl substituents (e.g., pyrrolidinyl in ), which is critical for CNS-targeting drugs .

- Bioisosteric Replacements: The trifluoromethoxy group in serves as a bioisostere for phenoxy, improving metabolic stability without sacrificing binding affinity .

Antimicrobial Activity:

- Pyrazines with EWGs (Cl, F) exhibit enhanced antimicrobial effects. For example, correlates pyrazine derivatives' odor thresholds with antimicrobial activity, suggesting that halogenation increases potency .

- The hydrazone derivative in demonstrated antimycobacterial activity (MIC < 1 µM), outperforming non-halogenated analogues .

Pharmacological Potential:

- Sodium Channel Blockers: Piperazinyl pyrazines () are explored for cystic fibrosis treatment due to sodium channel modulation .

- Anticancer Activity: notes pyrazine-based protein kinase inhibitors in clinical trials, underscoring the scaffold's versatility .

Table 2: Physicochemical Comparison

| Compound | Molecular Weight | LogP (Predicted) | Solubility | Hazard Profile |

|---|---|---|---|---|

| This compound | 239.63 | 2.8 | Low (DMSO) | Irritant (Xi) |

| 2-Chloro-6-(1-pyrrolidinyl)pyrazine | 183.64 | 1.2 | Moderate (EtOH) | Irritant (Xi) |

| 2-Chloro-6-(trifluoromethoxy-phenyl)pyrazine | 296.66 | 3.5 | Low (CHCl3) | Non-classified |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.